3-Azido-1-neopentylazetidine
Description
3-Azido-1-neopentylazetidine is a strained four-membered azetidine ring system substituted with an azido (-N₃) group at the 3-position and a neopentyl group (2,2-dimethylpropyl) at the 1-position. Azetidines are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates.
Properties
IUPAC Name |
3-azido-1-(2,2-dimethylpropyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-8(2,3)6-12-4-7(5-12)10-11-9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIHHVUCYVEHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Azidothymidine (AZT)
- Structure : AZT is a thymidine analog with an azido group replacing the 3'-hydroxyl group. It is unrelated to azetidines.
- Application: AZT is an antiretroviral drug that inhibits HIV reverse transcriptase.
- Biological Activity: AZT reduces mortality and opportunistic infections in AIDS patients by targeting viral replication . No comparable data exist for 3-Azido-1-neopentylazetidine.
Other Azetidine Derivatives
- 3-Azidoazetidine : The absence of the neopentyl group could reduce steric hindrance, affecting reactivity in click chemistry applications.
Azido-Containing Compounds
- Benzyl Azide : A simple aryl azide used in bioorthogonal chemistry. The azetidine ring in this compound introduces strain, which may alter reaction kinetics compared to linear or aromatic azides.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
